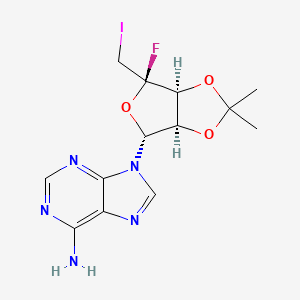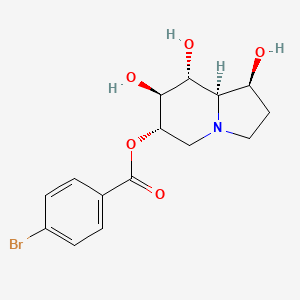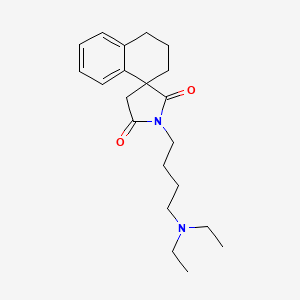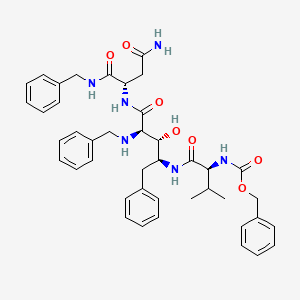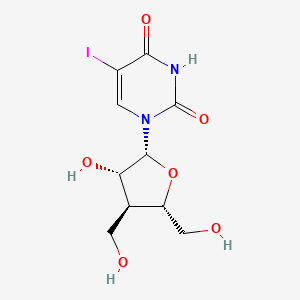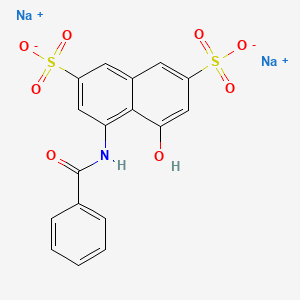
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as imino and dicarbonitrile
Preparation Methods
The synthesis of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . This reaction proceeds efficiently to yield the desired compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of catalysts such as Raney Nickel.
Substitution: The compound can undergo substitution reactions, particularly at the imino and dicarbonitrile groups, using reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents and conditions used in these reactions include fuming nitric acid for nitration, hydrogen gas for reduction, and various aldehydes and ketones for substitution and cyclization reactions . Major products formed from these reactions include substituted pyrazolopyridines and their derivatives.
Scientific Research Applications
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel CDK2 inhibitors, which are targeted for cancer treatment. It exhibits cytotoxic activities against various cancer cell lines, making it a promising candidate for anticancer drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). The compound inhibits CDK2 activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets essential for cell division.
Comparison with Similar Compounds
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole-pyridine fused structure, but with different functional groups and biological activities.
Triazolopyrimidine: A compound with a triazole ring fused to a pyrimidine ring, exhibiting different pharmacological properties and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
6975-46-8 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-5,7-dimethylpyrazolo[1,5-a]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N5/c1-6-3-7(2)16-10(8(6)4-12)9(5-13)11(14)15-16/h3H,1-2H3,(H2,14,15) |
InChI Key |
AXRRARNKSGSPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C(C(=NN12)N)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


